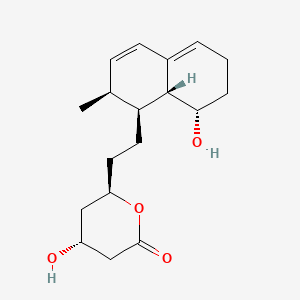
Compactin diol lactone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compactin diol lactone is a carbobicyclic compound that is ML-236C substituted by a hydroxy group at position 8S. It is a fungal metabolite isolated from Penicillium citrinum and exhibits anticholesteremic activity. It has a role as a fungal metabolite, an EC 1.1.1.34/EC 1.1.1.88 (hydroxymethylglutaryl-CoA reductase) inhibitor, an antilipemic drug, an antiatherosclerotic agent, an anticholesteremic drug and an antimicrobial agent. It is a carbobicyclic compound, a member of 2-pyranones, a member of hexahydronaphthalenes, a secondary alcohol and a polyketide. It derives from a ML-236C.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
-
Cholesterol Management
- Mechanism of Action : Compactin diol lactone inhibits HMG-CoA reductase, leading to decreased levels of mevalonate and subsequently cholesterol. This mechanism underpins its use as a cholesterol-lowering agent .
- Clinical Implications : Studies have shown that compounds similar to compactin can significantly reduce serum cholesterol levels, which is crucial for managing conditions like hyperlipidemia and cardiovascular diseases .
- Antimicrobial Properties
- Potential in Cancer Therapy
Synthesis and Derivatives
The synthesis of this compound involves complex organic reactions that highlight its structural characteristics. The lactone is often synthesized through various methods that establish its stereochemistry and functional groups effectively. For instance, the synthesis process includes steps such as selective protection of alcohols and regioselective installation of diene systems .
Table 1: Synthesis Pathways of this compound
| Step | Description | Yield (%) |
|---|---|---|
| 1 | Initial formation of the lactone from precursors | 65-73 |
| 2 | Regioselective installation of diene system | 98:2 ratio |
| 3 | Reduction and protection steps leading to final product | Variable |
Case Studies
- Case Study on Cholesterol Reduction
- Antimicrobial Efficacy
- Cancer Cell Apoptosis
Eigenschaften
CAS-Nummer |
58889-19-3 |
|---|---|
Molekularformel |
C18H26O4 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
(4R,6R)-6-[2-[(1S,2S,8S,8aR)-8-hydroxy-2-methyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one |
InChI |
InChI=1S/C18H26O4/c1-11-5-6-12-3-2-4-16(20)18(12)15(11)8-7-14-9-13(19)10-17(21)22-14/h3,5-6,11,13-16,18-20H,2,4,7-10H2,1H3/t11-,13+,14+,15-,16-,18-/m0/s1 |
InChI-Schlüssel |
WWSNTLOVYSRDEL-DZSDEGEFSA-N |
SMILES |
CC1C=CC2=CCCC(C2C1CCC3CC(CC(=O)O3)O)O |
Isomerische SMILES |
C[C@H]1C=CC2=CCC[C@@H]([C@@H]2[C@H]1CC[C@@H]3C[C@H](CC(=O)O3)O)O |
Kanonische SMILES |
CC1C=CC2=CCCC(C2C1CCC3CC(CC(=O)O3)O)O |
Key on ui other cas no. |
58889-19-3 |
Synonyme |
ML 236A ML-236A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















